FULLERENE C76
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Overview
Description
FULLERENE C76 is a higher-order fullerene composed of 76 carbon atoms arranged in a closed-cage structure. This molecule is part of the fullerene family, which includes other well-known fullerenes such as C60 and C70. Fullerenes are unique carbon allotropes with remarkable chemical and physical properties, making them of significant interest in various scientific fields .
Mechanism of Action
Target of Action
Fullerene-C76 primarily targets the VO2+/VO2+ redox couple in all-vanadium redox flow batteries . This redox couple plays a crucial role in the energy storage and release processes of these batteries .
Mode of Action
Fullerene-C76 interacts with its targets by acting as an electrocatalyst . It facilitates the redox reactions of the VO2+/VO2+ couple, leading to a significant decrease in charge transfer resistance . This interaction enhances the efficiency of the energy storage and release processes in the batteries .
Biochemical Pathways
The action of Fullerene-C76 involves a sequence of chlorination-promoted Stone–Wales rearrangements . These rearrangements are a type of topological transformation that alters the connectivity of atoms in a molecule . In the case of Fullerene-C76, these rearrangements lead to the formation of new chlorinated non-IPR isomers .
Pharmacokinetics
The phase transition temperature of Fullerene-C76 is in the range of 135-170K, indicating its stability under varying temperature conditions .
Result of Action
The electrocatalytic activity of Fullerene-C76 results in a 99.5% and 97% decrease in charge transfer resistance, compared to treated and untreated carbon cloth, respectively . This leads to an enhancement in the efficiency of the all-vanadium redox flow batteries . Additionally, the action of Fullerene-C76 results in the suppression of chlorine evolution, contributing to the stability of the system .
Action Environment
The action of Fullerene-C76 is influenced by environmental factors such as temperature. Its phase transition temperature is in the range of 135-170K, suggesting that it maintains stability within this temperature range . Furthermore, the chlorination-promoted Stone–Wales rearrangements that Fullerene-C76 undergoes suggest that the presence of chlorine in the environment can influence its action .
Preparation Methods
FULLERENE C76 can be synthesized using several methods, with the most common being the direct current (dc) arc discharge method. This technique involves vaporizing graphite rods in an inert atmosphere, leading to the formation of fullerenes, including C76 . The purification of C76 typically involves chromatographic techniques to separate it from other fullerenes and carbonaceous materials . Industrial production methods focus on optimizing yield and cost-effectiveness, often employing large-scale arc discharge setups and advanced purification processes .
Chemical Reactions Analysis
FULLERENE C76 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of fullerene oxides.
Reduction: Reduction reactions involve the addition of electrons to the fullerene, often using reducing agents like sodium or lithium.
Common reagents used in these reactions include halogens, alkyl halides, and strong oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
FULLERENE C76 has a wide range of scientific research applications:
Chemistry: this compound is used as a building block for synthesizing novel materials with unique properties.
Biology: Its ability to interact with biological molecules makes it a potential candidate for drug delivery systems and imaging agents.
Medicine: this compound derivatives have shown promise in photodynamic therapy and as antioxidants.
Industry: This compound is used in the development of advanced materials, such as polymeric solar cells and electrocatalysts .
Comparison with Similar Compounds
FULLERENE C76 is unique compared to other fullerenes like C60 and C70 due to its larger size and different structural properties. Similar compounds include:
Fullerene-C60:
Fullerene-C70: Contains 70 carbon atoms and has a slightly elongated shape compared to C60.
Fullerenols: Hydroxylated fullerenes with various applications in medicine and materials science
This compound’s unique structure and properties make it particularly suitable for specific applications where other fullerenes may not perform as effectively.
Conclusion
This compound is a fascinating compound with a wide range of applications in scientific research and industry. Its unique chemical and physical properties, along with its ability to undergo various chemical reactions, make it a valuable material for developing advanced technologies and therapeutic agents.
Properties
IUPAC Name |
nonatriacontacyclo[17.7.7.713,27.729,30.617,33.13,12.14,7.19,20.05,26.06,23.08,21.010,14.022,32.024,31.025,28.715,37.735,48.650,52.02,49.011,56.016,54.018,36.034,40.038,73.039,76.041,69.042,46.043,67.044,64.045,47.051,55.053,75.057,62.058,74.059,72.060,65.061,63.066,71.068,70]hexaheptaconta-1,3,5(26),6,8,10(14),11(56),12,15(76),16(54),17,19,21,23,25(28),27(47),29,31,33,35,37(70),38,40,42,44(64),45,48(63),49,51(55),52(57),53(75),58,60(65),61,66,68,71,73-octatriacontaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76/c1-5-17-37-25-9(1)33-30-14-2-6-18-39-26-10(2)34-29(13(1)14)41-21(5)49-45(17)46-19-7-3-11-27-38(19)62(49)74-56(27)72-60-36(11)32-16-4-8-20-40-28-12(4)35-31(15(3)16)43-23(7)50(46)61(37)73-53(25)69-57(33)66-42(30)22(6)51(63(40)75(66)55(28)71(69)59(35)67(43)73)47(18)48(20)52-24(8)44(32)68(60)76(64(39)52)54(26)70(72)58(34)65(41)74 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJYFPHYOINFQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C3C4=C5C6=C1C7=C8C2=C9C1=C2C%10=C%11C(=C13)C1=C4C3=C4C%12=C%13C3=C5C3=C6C5=C7C6=C7C5=C5C3=C%13C3=C%13C%12=C%12C%14=C%15C%16=C%17C%18=C%19C%20=C%16C(=C%13%14)C(=C35)C7=C%20C3=C%19C5=C7C%18=C%13C%17=C%14C%15=C%15C%12=C4C1=C%11C%15=C%14C%10=C%13C2=C7C9=C5C8=C63 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
912.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
ANone: The molecular formula of Fullerene-C76 is C76, indicating it comprises 76 carbon atoms. Its molecular weight is 924.64 g/mol.
ANone: Researchers utilize various spectroscopic techniques to characterize Fullerene-C76, including:
- UV/Visible Absorption Spectroscopy: This method helps identify characteristic electronic transitions and determine the molar absorptivity of Fullerene-C76. []
- Infrared (IR) Spectroscopy: IR spectroscopy elucidates the vibrational modes of the molecule, providing insights into its structure and bonding. [, , , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectroscopy provides valuable information about the carbon framework and isomerism in Fullerene-C76. [, , ]
ANone: Yes, the D2 isomer of Fullerene-C76 is chiral. Researchers have successfully resolved the enantiomers of Fullerene-C76 using techniques like asymmetric osmylation. [, ]
ANone: Research indicates that Fullerene-C76 possesses electrocatalytic properties. For instance, it demonstrates significant activity towards the VO2+/VO2+ redox reaction, making it a promising candidate for applications in vanadium redox flow batteries (VRFBs). [, ]
ANone: Employing Fullerene-C76 in VRFBs offers several benefits, including:
- Enhanced Kinetics: It significantly reduces charge transfer resistance, improving the battery's efficiency. []
- Chlorine Evolution Inhibition: Fullerene-C76 effectively suppresses chlorine evolution, a detrimental side reaction in VRFBs. [, ]
- Elimination of Thermal Treatment: Its use might eliminate the need for thermal treatment of carbon cloth supports in VRFBs. []
ANone: Scientists employ various computational chemistry approaches to investigate Fullerene-C76, including:
- Density Functional Theory (DFT): DFT calculations provide insights into electronic structure, energy levels, and molecular geometries. [, , , , ]
- Molecular Mechanics: This method helps explore the conformational space and dynamics of Fullerene-C76. []
- Semi-empirical Methods: Techniques like AM1 are used to calculate electronic properties, such as hyperpolarizabilities. []
ANone: Computational studies have revealed essential information about Fullerene-C76, such as:
- Structure and Stability: Calculations confirm the D2 isomer as the most stable form and provide insights into the stability of other potential isomers. [, ]
- Electronic Properties: DFT calculations predict the electronic structure, HOMO-LUMO energy gaps, and electron transmission properties of Fullerene-C76. [, ]
- Optical Activity: Theoretical models successfully describe the observed circular dichroism and optical rotatory power of Fullerene-C76, supporting its chiral nature. []
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